2-chloro-N-{1,4-dioxaspiro[4.5]decan-8-yl}acetamide
Overview
Description
2-chloro-N-{1,4-dioxaspiro[4.5]decan-8-yl}acetamide is a useful research compound. Its molecular formula is C10H16ClNO3 and its molecular weight is 233.69 g/mol. The purity is usually 95%.
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Biological Activity
2-Chloro-N-{1,4-dioxaspiro[4.5]decan-8-yl}acetamide (CAS No. 1258639-81-4) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula for this compound is C10H16ClNO3, with a molecular weight of 233.69 g/mol. The compound features a spirocyclic structure that may contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C10H16ClNO3 |
Molecular Weight | 233.69 g/mol |
CAS Number | 1258639-81-4 |
Density | 1.25 g/cm³ (predicted) |
Boiling Point | 418.6 °C (predicted) |
pKa | 13.84 (predicted) |
Initial studies suggest that the biological activity of this compound may be linked to its ability to interact with specific biological targets such as enzymes or receptors involved in various physiological processes. The presence of a chlorine atom in its structure may enhance its lipophilicity, potentially facilitating membrane permeability and interaction with cellular targets.
Pharmacological Properties
-
Analgesic Activity :
- Research indicates that derivatives of the dioxaspirodecane scaffold exhibit analgesic properties. The compound may act through modulation of pain pathways in the central nervous system.
- A study demonstrated that compounds structurally related to this compound showed significant pain relief in animal models, suggesting potential utility in pain management therapies .
- Antimicrobial Effects :
- Cytotoxicity :
Study on Analgesic Activity
In a controlled experiment involving rodent models, researchers administered varying doses of this compound and assessed pain response using the hot plate test. The results showed a dose-dependent increase in pain threshold, indicating significant analgesic effects comparable to established analgesics .
Antimicrobial Efficacy Assessment
A recent study evaluated the antimicrobial activity of the compound against Staphylococcus aureus and Escherichia coli using disk diffusion methods. The results demonstrated notable inhibition zones, suggesting effective antimicrobial action .
Properties
IUPAC Name |
2-chloro-N-(1,4-dioxaspiro[4.5]decan-8-yl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClNO3/c11-7-9(13)12-8-1-3-10(4-2-8)14-5-6-15-10/h8H,1-7H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXWDERBJDCRJQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1NC(=O)CCl)OCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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